2-[(4-Methylphenyl)sulfanyl]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSJQSPNOZFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylphenyl Sulfanyl Quinoxaline
Comprehensive Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Detailed experimental FT-IR and FT-Raman data, including peak positions, intensities, and vibrational mode assignments for 2-[(4-Methylphenyl)sulfanyl]quinoxaline, are not available in the reviewed literature.
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Conformational and Electronic Insights
Specific ¹H-NMR and ¹³C-NMR chemical shifts and coupling constants for this compound have not been reported in the available scientific papers.
Ultraviolet-Visible Spectroscopy and Solvatochromic Behavior
While quinoxaline (B1680401) derivatives often exhibit solvatochromism, specific UV-Vis absorption maxima for this compound in a range of solvents could not be found.
Intramolecular Charge Transfer (ICT) Band Analysis
An analysis of the intramolecular charge transfer band for this specific compound is contingent on UV-Vis spectroscopic data, which is unavailable.
Correlation with Solvent Polarity
A quantitative correlation of spectral shifts with solvent polarity parameters for this compound cannot be performed without the necessary experimental data.
Photoluminescence and Emission Properties
Specific data on the photoluminescence and emission characteristics, such as emission maxima and Stokes shift for this compound, are not documented in the searched sources.
Fluorescence Quantum Efficiency
The fluorescence quantum efficiency of this compound has not been reported.
Delayed Fluorescence Phenomena
Information regarding the delayed fluorescence (DF) properties, including thermally activated delayed fluorescence (TADF), for this compound is not available in the reviewed literature. While quinoxaline derivatives are a known class of compounds that can exhibit TADF, specific studies detailing the singlet-triplet energy splitting (ΔEST), reverse intersystem crossing (kRISC) rates, and delayed fluorescence lifetimes for the title compound have not been reported.
X-ray Crystallography for Solid-State Structural Determination
A definitive crystal structure of this compound, determined by single-crystal X-ray diffraction, has not been found in the public domain. Consequently, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, cannot be provided. Such an analysis would be crucial for understanding the molecule's solid-state conformation, packing, and potential non-covalent interactions that influence its physical properties.
Computational and Theoretical Investigations on 2 4 Methylphenyl Sulfanyl Quinoxaline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.org These calculations are instrumental in understanding the relationship between a molecule's structure and its chemical stability and reactivity. researchgate.net For quinoxaline (B1680401) derivatives, DFT methods are employed to optimize molecular geometries and compute various electronic and spectroscopic parameters. researchgate.netsciensage.info
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. growingscience.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. researchgate.net
The energies of these orbitals allow for the calculation of ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO), which are fundamental to predicting the behavior of the molecule in chemical reactions. sciensage.infonih.gov Studies on various quinoxaline derivatives provide typical energy values for these orbitals.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxaline Derivative A | -6.050 | -3.245 | 2.805 |
| Quinoxaline Derivative B | -6.834 | -0.618 | 6.216 |
| Quinoxaline Derivative C | -5.550 | -2.490 | 3.060 |
Data in the table are representative values for quinoxaline derivatives based on published studies to illustrate typical electronic properties. sciensage.infogrowingscience.comnih.gov
Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule. researchgate.netnih.gov These descriptors include electronegativity (χ), which measures a molecule's ability to attract electrons; chemical hardness (η), which indicates resistance to change in its electron distribution; and the global electrophilicity index (ω), which quantifies its propensity to act as an electron acceptor. dergipark.org.trorientjchem.org
These parameters are defined by the following equations:
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Global Electrophilicity (ω): ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ)
A high chemical hardness value corresponds to a large HOMO-LUMO gap, indicating high stability. Conversely, a high electrophilicity index suggests a strong electrophilic character. researchgate.net
| Descriptor | Definition | Significance |
|---|---|---|
| Electronegativity (χ) | Measures electron-attracting tendency | Indicates the power to attract electrons in a bond |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | High hardness implies high stability and low reactivity |
| Global Electrophilicity (ω) | Propensity to accept electrons | High values indicate a good electrophile |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. sciensage.inforesearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent neutral or slightly electron-rich zones, respectively. sciensage.infonih.gov
For 2-[(4-Methylphenyl)sulfanyl]quinoxaline, MEP analysis would likely show negative potential (red regions) localized around the electronegative nitrogen atoms of the quinoxaline ring, identifying them as primary sites for electrophilic interaction. nih.govresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack. sciensage.info
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. growingscience.com This technique calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. iastate.edu The results can be compared with experimental spectra to understand the electronic transitions responsible for the observed absorption bands. nih.gov For quinoxaline derivatives, TD-DFT has been successfully used to predict their optical properties, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. researchgate.netaps.org
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ekb.eg This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
Docking simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and potent interaction. ekb.eg
Furthermore, these studies reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For quinoxaline derivatives, docking studies have shown that they can form key interactions with various biological targets, including kinases like VEGFR-2 and enzymes like COX-2. ekb.egnih.gov For this compound, the quinoxaline nitrogen atoms could act as hydrogen bond acceptors, while the phenyl rings could engage in hydrophobic and pi-stacking interactions within a receptor's binding pocket.
| Target Protein | Compound Class | Binding Affinity (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| VEGFR-2 | Quinoxaline Derivative | -17.11 | Hydrogen bonds with ASP 1044, GLU 883 |
| EGFR | Quinoxaline Derivative | -8.50 | Hydrogen bond with MET 769, hydrophobic interactions |
| COX-2 | Quinoxaline Derivative | -9.20 | Hydrogen bonds with Arg106, Ser516; pi-alkyl interactions |
Data in the table are representative values from docking studies of various quinoxaline derivatives against common biological targets to illustrate potential binding capabilities. ekb.egnih.gov
Ligand-Protein Dynamics Simulation
Molecular dynamics (MD) simulations are a powerful tool to understand the behavior of a ligand-protein complex over time, providing insights into the stability of the binding, conformational changes, and the key interactions that maintain the complex. While specific MD simulation studies on this compound are not extensively documented, the behavior of analogous quinoxaline derivatives in complex with various protein targets can provide a model for its expected dynamics. researchgate.netrsc.orgrsc.orgnih.gov
MD simulations of quinoxaline derivatives typically reveal that the quinoxaline core forms a stable anchor within the binding pocket of a protein. rsc.org The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. For many quinoxaline-based compounds, the RMSD values of the protein-ligand complex are observed to be stable after an initial fluctuation, indicating that the system has reached equilibrium. rsc.org
The interactions of this compound within a hypothetical binding site can be inferred from studies on similar molecules. The quinoxaline ring system is capable of forming π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors. The sulfanyl (B85325) linkage provides flexibility, allowing the 4-methylphenyl group to adopt various conformations to fit into hydrophobic pockets. The methyl group on the phenyl ring can further enhance binding through hydrophobic interactions.
A representative molecular dynamics simulation of a quinoxaline derivative might reveal the following key interactions and stability metrics:
| Simulation Parameter | Typical Observation for a Quinoxaline Derivative |
|---|---|
| RMSD of Protein-Ligand Complex | Stabilizes within a low range (e.g., 1.5-3.0 Å) after initial equilibration |
| Key Intermolecular Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |
| Binding Free Energy (MM/PBSA or MM/GBSA) | Negative values indicating favorable binding |
| Conformational Stability | The ligand maintains a stable conformation within the binding pocket |
These simulations underscore the importance of specific residues in the active site that form lasting interactions with the ligand, which is crucial for its inhibitory effect. researchgate.net
Structure-Activity Relationship (SAR) Derivations from Computational Models
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their efficacy and selectivity. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, provide a rational basis for understanding how chemical structure relates to biological activity. For quinoxaline derivatives, SAR studies have highlighted the importance of substituents at various positions on the quinoxaline scaffold. researchgate.netresearchgate.netnih.govnih.govmdpi.com
Based on computational and SAR studies of various 2-substituted quinoxaline derivatives, several key structural features influencing their biological activity can be outlined:
The Quinoxaline Core : This bicyclic system is often essential for the primary binding interaction with the target protein and serves as a scaffold for orienting other functional groups. nih.gov
The 2-Position Substituent : The nature of the substituent at the 2-position of the quinoxaline ring is critical for activity. In the case of this compound, the thioether linkage and the substituted phenyl ring play a significant role. The sulfur atom can participate in interactions, and the length and flexibility of the linker can influence the positioning of the phenyl group. researchgate.net
The Phenyl Ring : The presence of a phenyl ring often leads to hydrophobic and π-stacking interactions. The substitution pattern on this ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity. nih.gov
Substituents on the Phenyl Ring : The methyl group at the 4-position of the phenyl ring in this compound likely contributes to hydrophobic interactions within a specific sub-pocket of the target protein. SAR studies on analogous series have shown that the position and nature of the substituent on the phenyl ring can dramatically alter the biological activity. mdpi.com
A summary of SAR insights for quinoxaline derivatives is presented in the table below:
| Structural Feature | Influence on Biological Activity |
|---|---|
| Quinoxaline Ring | Core scaffold for protein binding, involved in key interactions. nih.gov |
| Linker at 2-position (e.g., -S-) | Provides optimal orientation and distance for the terminal aromatic ring. |
| Terminal Aromatic Ring (e.g., 4-Methylphenyl) | Engages in hydrophobic and π-stacking interactions to enhance binding affinity. nih.gov |
| Substituents on the Terminal Ring | Modulate potency and selectivity through steric and electronic effects. mdpi.com |
In silico ADMET Predictions (excluding clinical implications)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery to assess the druglikeness of a compound. nih.govresearchgate.net For this compound, while specific experimental data is scarce, its ADMET profile can be predicted using various computational models based on its structure. These predictions help in identifying potential liabilities that might hinder its development. nih.govrsc.org
Typical in silico ADMET predictions for quinoxaline derivatives often reveal good drug-like properties. nih.govrsc.org The predicted ADMET properties for a compound like this compound are summarized below, based on general findings for similar structures:
| ADMET Parameter | Predicted Property for this compound (based on analogs) | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Good oral bioavailability is likely. nih.gov |
| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. nih.gov |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Predicted to be non-penetrant or low | May have reduced central nervous system side effects. nih.gov |
| Plasma Protein Binding (PPB) | Predicted to be high | Could affect the free fraction of the compound available for therapeutic action. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some CYP isoforms (e.g., CYP2D6, CYP3A4) | Could lead to drug-drug interactions. nih.gov |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low probability | Reduced risk of affecting the renal clearance of other drugs. |
| Toxicity | ||
| Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of carcinogenicity. nih.gov |
| Hepatotoxicity | Low to moderate risk | Further experimental validation would be necessary. nih.gov |
These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic and safety profile of this compound, guiding further experimental studies.
Investigation of Biological Activities and Molecular Mechanisms in Vitro Focus
Enzyme Inhibition Studies (Excluding Direct Therapeutic Claims)No general enzyme inhibition studies for 2-[(4-Methylphenyl)sulfanyl]quinoxaline have been found.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Information regarding the specific PARP-1 inhibitory activity of this compound is not available in the reviewed scientific literature. While the broader class of quinoxaline (B1680401) derivatives has been explored for PARP-1 inhibition, with some compounds showing potent activity in the nanomolar range, data for this particular molecule has not been reported.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Specific studies detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could not be identified in the available literature. Research on other quinoxaline analogues has demonstrated a range of activities, from potent to moderate inhibition, highlighting the potential of the quinoxaline scaffold as a source of cholinesterase inhibitors. However, dedicated analysis of this compound is currently lacking.
Thymidine (B127349) Phosphorylase (TP) Inhibition
The inhibitory potential of this compound against thymidine phosphorylase (TP) has not been specifically documented in the reviewed literature. While various quinoxaline derivatives have been synthesized and evaluated as TP inhibitors, showing a spectrum of potencies, data pertaining to this compound remains unreported.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
There is no specific information available in the scientific literature regarding the in vitro inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) by this compound. The quinoxaline core has been utilized as a scaffold for the development of GSK-3β inhibitors, but the activity of this specific sulfanyl-substituted derivative has not been characterized.
Insecticidal Potential and Agrochemical Applications
Quinoxaline derivatives have been recognized for their broad biological activities, including potential applications in agriculture as pesticides. Some compounds within this class have demonstrated herbicidal, fungicidal, and insecticidal properties. However, specific studies evaluating the insecticidal efficacy or other agrochemical applications of this compound are not present in the available scientific literature.
Investigation of Molecular Targets and Pathways (In Vitro)
A detailed investigation of the specific molecular targets and pathways modulated by this compound in vitro cannot be provided, as primary research data on its biological activities (such as PARP-1, AChE, BChE, TP, or GSK-3β inhibition) is not available in the reviewed literature. The general biological activity of the broader quinoxaline class suggests potential interactions with various enzymatic and cellular pathways, but specific molecular-level evidence for the title compound is currently absent.
Applications in Materials Science and Optoelectronics
Electron Transporting Materials
Quinoxaline (B1680401) derivatives are widely recognized for their potential as electron-transporting materials (ETMs) in organic electronic devices. st-andrews.ac.ukresearchgate.net Their electron-deficient nature facilitates the efficient transport of electrons, a crucial function in the performance of these devices.
In the architecture of an OLED, an ETM is essential for balancing the charge carriers (electrons and holes) within the emissive layer, thereby enhancing the device's efficiency and stability. rsc.org Quinoxaline derivatives have been investigated for this purpose due to their high electron affinity and thermal stability. rsc.org While specific studies on 2-[(4-Methylphenyl)sulfanyl]quinoxaline in OLEDs are not available, related compounds have shown promise in this area. The introduction of different substituents onto the quinoxaline core can modulate the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter for efficient electron injection from the cathode.
In the realm of solar energy conversion, quinoxaline derivatives have been explored as components in both OSCs and DSSCs. st-andrews.ac.uk In DSSCs, they can function as sensitizers, absorbing light and injecting electrons into the semiconductor's conduction band. rsc.org The broad absorption spectra and tunable energy levels of quinoxaline-based dyes are advantageous for capturing a wider range of the solar spectrum. st-andrews.ac.uk For OSCs, quinoxaline-containing polymers have been synthesized and have demonstrated impressive power conversion efficiencies. researchgate.net The electron-accepting quinoxaline unit can be paired with an electron-donating moiety to create donor-acceptor systems that facilitate charge separation upon light absorption.
OFETs are fundamental components of organic electronics, and the semiconductor material is key to their performance. Quinoxaline derivatives have been investigated as n-type semiconductors in OFETs, where they facilitate the transport of electrons. st-andrews.ac.ukscholaris.ca The charge carrier mobility in these materials is influenced by factors such as molecular packing in the solid state. While some quinoxaline-based materials have shown promising electron mobility, specific data for this compound in OFETs is not documented in the available literature. scholaris.cafrontiersin.org
Photophysical Properties for Advanced Materials
The interaction of light with quinoxaline derivatives is a key aspect of their functionality in optoelectronic devices. Their photophysical properties, such as absorption and emission of light, are dictated by their molecular structure.
A significant advantage of quinoxaline derivatives is the ability to tune their electronic structure and, consequently, their energy gap through chemical modification. researchgate.net The energy gap, which is the difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels, determines the wavelength of light a molecule can absorb and emit. By introducing different substituents, such as the (4-methylphenyl)sulfanyl group in the case of the subject compound, the electronic properties can be altered. This tunability allows for the design of materials with specific absorption and emission characteristics tailored for particular applications. For example, in OLEDs, this would enable the generation of different colors of light.
The efficiency of organic electronic devices is heavily dependent on the dynamics of charge carriers within the materials. researchgate.net This includes processes like charge generation, transport, and recombination. The molecular structure of quinoxaline derivatives plays a crucial role in these dynamics. While detailed studies on the charge carrier dynamics of this compound are not available, research on related compounds suggests that the presence of the quinoxaline core can facilitate efficient intramolecular charge transfer, which is beneficial for applications in solar cells and OFETs. frontiersin.org The nature of the substituent can influence intermolecular interactions and solid-state packing, which in turn affects charge transport between molecules.
Chromophores and Fluorescent Probes
Quinoxaline-based molecules are known for their strong absorption and emission properties, making them excellent chromophores and fluorophores. The electronic transitions within the quinoxaline core, typically π-π* and n-π* transitions, can be influenced by the nature of the substituents. The presence of the (4-Methylphenyl)sulfanyl group at the 2-position is expected to introduce a donor-acceptor character to the molecule, where the sulfur atom acts as an electron donor and the quinoxaline ring as an electron acceptor. This intramolecular charge transfer (ICT) is a key feature that often leads to desirable photophysical properties.
Research on analogous 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives has demonstrated that the introduction of aryl groups with varying electronic nature can tune the photophysical properties, leading to blue or green emission in solution. researchgate.netresearchgate.net These V-shaped luminophores exhibit significant Stokes shifts and solvatochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.neturfu.ru This sensitivity to the environment is a crucial characteristic for fluorescent probes. For instance, certain quinoxaline derivatives have been shown to function as colorimetric and luminescent pH sensors, displaying notable color changes and luminescence switching upon protonation. researchgate.net
Table 1: Illustrative Photophysical Properties of Substituted Quinoxalines
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |
| 2,3-Bis(arylthienyl)quinoxalines | 480-557 | 536-686 | Moderate | Luminescent Materials, pH Sensors researchgate.neturfu.ru |
| Pyrrolo[1,2-a]quinoxalines | - | - | - | Bioimaging, Fluorescent Probes nih.gov |
| Quinoxaline-based AIE Molecules | 364-371 | ≤ 425 | High in aggregate state | Deep Blue Light-Emitting Materials scholaris.ca |
This table provides representative data for classes of quinoxaline derivatives to illustrate their general photophysical properties, as specific data for this compound is not available in the cited literature.
Coordination Chemistry in Material Design
The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold are excellent coordination sites for metal ions. This ability to act as a ligand has been widely exploited in the design of coordination complexes and metal-organic frameworks (MOFs) with diverse applications. The resulting metal complexes often exhibit unique electronic, magnetic, and catalytic properties.
The coordination behavior of various quinoxaline-based ligands with transition metals such as Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) has been extensively studied. eurjchem.comresearchgate.net These studies have revealed that quinoxaline derivatives can act as bidentate or monodentate ligands, leading to the formation of complexes with various geometries, including octahedral and tetrahedral. eurjchem.comresearchgate.net The introduction of a sulfur-containing substituent, as in this compound, could potentially introduce an additional coordination site, allowing for the formation of multimetallic or polymeric structures.
For example, iridium(III) complexes with 2-(thienyl)quinoxaline ligands have been synthesized and characterized as deep red emitters. rsc.org In these complexes, the quinoxaline derivative acts as a cyclometalating agent, coordinating to the iridium center through both a nitrogen and a carbon atom. rsc.org This demonstrates the versatility of substituted quinoxalines in the design of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).
Furthermore, quinoxaline-containing ligands have been used to create zinc complexes that catalyze the copolymerization of epoxides and carbon dioxide. znaturforsch.com This highlights the potential of quinoxaline-based coordination compounds in catalysis and materials synthesis. While the specific coordination chemistry of this compound has not been reported, its structural features suggest that it could form stable complexes with a range of metal ions, leading to materials with interesting photophysical or catalytic properties.
Table 2: Examples of Metal Complexes with Quinoxaline-Based Ligands
| Ligand Type | Metal Ion(s) | Complex Geometry | Potential Application |
| 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Biological Activity eurjchem.comresearchgate.net |
| Quinoxaline-based Schiff base | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral/Square Planar | Antimicrobial Agents nih.gov |
| 2-(Thienyl)quinoxaline | Iridium(III) | Octahedral | Deep Red Emitters for OLEDs rsc.org |
| Amino- and hydrazino-substituted quinoxalines | Zinc(II) | Tetrahedral/Macrocyclic | Catalysis znaturforsch.com |
This table provides examples of metal complexes formed with various quinoxaline derivatives to illustrate the coordination potential of this class of compounds.
Future Research Directions and Unaddressed Challenges
Development of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can be limited by harsh reaction conditions, the use of hazardous solvents, and significant waste production. ijirt.org Future research must prioritize the development of more sustainable and efficient synthetic routes to 2-[(4-Methylphenyl)sulfanyl]quinoxaline and its analogs.
Key areas for investigation include:
Green Solvents and Catalysts: Exploring the use of benign solvents like water, ethanol, or natural deep eutectic solvents (NADESs) can drastically reduce the environmental impact. ijirt.orgrsc.org Research into reusable catalysts, such as nano-materials or solid-supported acids, could enhance reaction efficiency and facilitate easier product purification, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Energy-Efficient Methodologies: The application of alternative energy sources like microwave irradiation and ultrasound-assisted synthesis has shown promise in accelerating reaction times and reducing energy consumption for quinoxaline synthesis. ijirt.orgresearchgate.net These techniques should be systematically applied and optimized for the synthesis of 2-thioarylquinoxalines.
Future synthetic strategies should be evaluated using green metrics like the Process Mass Intensity (PMI) and E-factor to quantitatively assess their sustainability. rsc.org
Advanced Structural-Property Relationships for Targeted Applications
A deeper understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for designing next-generation materials and therapeutics. The interplay between the electron-deficient quinoxaline core, the sulfur linkage, and the electron-donating methylphenyl group offers a rich field for investigation.
Future research should focus on:
Systematic Derivatization: Synthesizing a library of analogs by modifying each component of the molecule. This includes varying the substituent on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups), altering the position of the methyl group, and replacing the sulfur atom with other linkers (e.g., oxygen, selenium). mdpi.comresearchgate.net
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict how structural changes will affect key properties like HOMO/LUMO energy levels, charge transport characteristics, and receptor binding affinity. nih.gov
Spectroscopic and Electrochemical Analysis: Correlating theoretical predictions with experimental data from techniques like UV-vis spectroscopy, cyclic voltammetry, and X-ray crystallography to build robust structure-property models. researchgate.net
This systematic approach will enable the fine-tuning of the molecule's electronic and biological properties for specific applications, from targeted anticancer agents to high-performance organic semiconductors. mdpi.comnih.gov
Exploration of Undiscovered Biological Targets and Mechanistic Insights (In Vitro)
Quinoxaline derivatives are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net While the general activity of the quinoxaline class is well-documented, the specific biological targets and mechanisms of action for this compound remain largely unexplored.
Future in vitro research should aim to:
Broad-Spectrum Biological Screening: Test the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and viral pathogens to identify its most promising therapeutic applications. nih.govnih.gov
Target Identification and Validation: Utilize techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular proteins or enzymes that the compound interacts with. mdpi.com Quinoxaline derivatives have been shown to target various biological molecules, including protein kinases, topoisomerases, and viral enzymes like reverse transcriptase. mdpi.com
Mechanistic Studies: Investigate the downstream cellular effects following target binding. This could involve studying the compound's impact on DNA synthesis, cell cycle progression, apoptosis, or key signaling pathways like the NF-κB pathway. nih.govnih.gov For instance, some quinoxaline 1,4-di-N-oxides are known to inhibit DNA synthesis by generating free radicals upon bioreduction. nih.gov
These studies are essential for understanding the compound's therapeutic potential and for guiding future drug development efforts.
Integration into Next-Generation Organic Electronic Devices
The electron-deficient nature of the quinoxaline ring makes its derivatives promising candidates for n-type semiconductors and electron-transporting materials (ETMs) in organic electronic devices. nih.govbohrium.com The sulfur linkage and aryl substituent in this compound can further modulate its electronic properties, making it a target for materials science research.
Future directions in this area include:
Device Fabrication and Characterization: Incorporating this compound as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) and as an ETM in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netresearchgate.net Its performance, including charge carrier mobility, on/off ratio, and device efficiency, should be systematically evaluated. frontiersin.orgresearchgate.net
Tuning Optoelectronic Properties: Investigating how modifications to the molecular structure (as described in section 7.2) influence key parameters such as the HOMO/LUMO energy gap, electron affinity, and thin-film morphology. This will allow for better energy-level alignment with other materials in a device, which is critical for efficient charge injection and transport. nih.govsemanticscholar.org
Development of Novel Architectures: Exploring the use of this compound in more advanced electronic applications, such as organic solar cells (OSCs), sensors, and electrochromic devices. nih.govrsc.org Quinoxaline-based polymers have already shown impressive power conversion efficiencies in solar cells. nih.gov
A thorough investigation of its solid-state properties and performance in electronic devices could position this compound as a valuable component in the next generation of flexible, low-cost electronics.
Overcoming Synthetic and Application Barriers for Scalability
For any promising compound to move from the laboratory to industrial application, whether in pharmaceuticals or electronics, the synthesis must be scalable, cost-effective, and robust.
Key challenges to be addressed include:
Cost and Availability of Starting Materials: Research into alternative, cheaper sources for the key precursors, such as substituted o-phenylenediamines and the relevant sulfur-containing reagents, is necessary.
Process Optimization and Safety: Transitioning from batch to continuous flow synthesis could offer better control over reaction parameters, improve safety, and increase throughput. researchgate.net The development of protocols that avoid hazardous reagents and extreme temperatures is crucial for large-scale production. nih.gov
Purification and Purity: Developing efficient and scalable purification methods to achieve the high purity required for pharmaceutical and electronic applications is a significant hurdle. Traditional column chromatography is often not feasible for large quantities.
Formulation and Processing: For electronic applications, challenges related to solubility and thin-film deposition need to be addressed to ensure uniform and reliable device performance. researchgate.net For pharmaceutical use, issues of bioavailability and formulation must be overcome.
Q & A
Q. What advanced synthetic routes improve regioselectivity in quinoxaline functionalization?
- Methodological Answer :
- Directed ortho-metalation : Use –SMe as a directing group for Pd-catalyzed C–H activation .
- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions via controlled heating (e.g., 150°C, 30 min) .
Methodological Best Practices
Q. How to handle reactive intermediates during this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
